molecular formula C20H41NO B3104287 2-ethyl-N,N-dihexylhexanamide CAS No. 146985-22-0

2-ethyl-N,N-dihexylhexanamide

Cat. No.: B3104287
CAS No.: 146985-22-0
M. Wt: 311.5 g/mol
InChI Key: MXTKEKIWJNKZOH-UHFFFAOYSA-N
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Description

2-Ethyl-N,N-dihexylhexanamide is an organic compound with the molecular formula C₂₀H₄₁NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is typically used in research and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary targets of 2-Ethyl-N,N-dihexylhexanamide are hexavalent and tetravalent actinides . These actinides are radioactive elements that are used in nuclear fuel. The compound has been shown to have selectivity towards hexavalent, over tetravalent, actinides .

Mode of Action

This compound interacts with its targets by forming complexes. The selectivity towards hexavalent actinides arises when the monoamides contain a branched acyl chain . The exact nature of these complexes and the resulting changes in the actinides are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are related to the management of used nuclear fuel. By selectively binding to hexavalent actinides, the compound could streamline the separation process of these elements from nuclear waste . The downstream effects of this interaction are still being studied.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the context of nuclear waste management. By forming complexes with hexavalent actinides, the compound facilitates the separation of these elements from nuclear waste . This could potentially lead to more efficient and safer methods of nuclear waste disposal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N,N-dihexylhexanamide can be achieved through the reaction of 2-ethylhexanoic acid with N,N-dihexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) to activate the carboxylic acid group, followed by the addition of the amine to form the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N,N-dihexylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-N,N-dihexylhexanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-N,N-dihexylhexanamide is unique due to its specific alkyl substitutions, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specialized applications .

Properties

IUPAC Name

2-ethyl-N,N-dihexylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-5-9-12-14-17-21(18-15-13-10-6-2)20(22)19(8-4)16-11-7-3/h19H,5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTKEKIWJNKZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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